2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is an organic compound with a molecular formula of C10H14O4S. This compound is characterized by the presence of a hydroxy group, a propanyl group, and a methylbenzenesulfonic acid moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid typically involves the sulfonation of 4-methylphenol (p-cresol) followed by the introduction of the hydroxypropanyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent treatment with propylene oxide to introduce the hydroxypropanyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction temperatures can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the hydroxypropanyl group, making it less versatile in certain reactions.
2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but without the propanyl group, affecting its solubility and reactivity.
2-(2-Hydroxy-2-propanyl)phenol: Similar hydroxypropanyl group but lacks the sulfonic acid moiety, altering its chemical properties.
Uniqueness
2-(2-Hydroxy-2-propanyl)-4-methylbenzenesulfonic acid is unique due to the combination of hydroxy, propanyl, and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H14O4S |
---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-7-4-5-9(15(12,13)14)8(6-7)10(2,3)11/h4-6,11H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
FMMWFIMLILFMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.